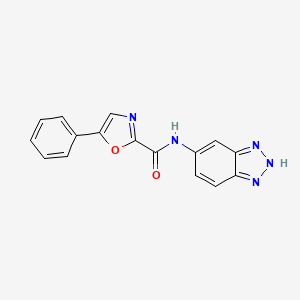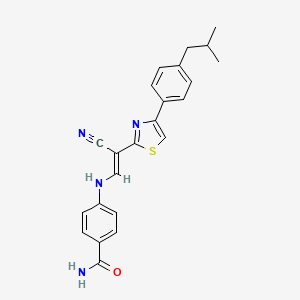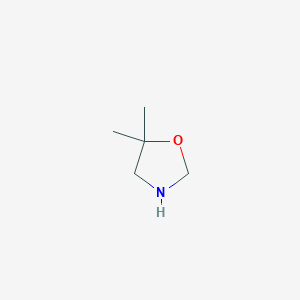
5,5-Dimethyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,5-Dimethyloxazolidine can be synthesized through several methods. One common method involves the reaction of α-hydroxyisobutyramide with di(lower alkyl) carbonate and an alkali metal alcoholate . This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality product for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyloxazolidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by various reagents and conditions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed in reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyloxazolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5-Dimethyloxazolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . This interaction can lead to various physiological effects, such as the suppression of seizures in the case of its antiepileptic properties .
Vergleich Mit ähnlichen Verbindungen
Oxazolidinones: These compounds share a similar core structure with 5,5-Dimethyloxazolidine and are used in various applications, including as antibiotics.
Spirooxazolidines: These derivatives have a spirocyclic structure and are employed in the synthesis of complex organic molecules.
Polycyclic Oxazolidines: These compounds contain multiple oxazolidine rings and are used in the development of pharmaceuticals and other bioactive molecules.
Uniqueness: this compound is unique due to its specific structural features, such as the geminal dimethyl substitution at the C5 position. This substitution induces a conformational bias, enhancing its utility as a chiral auxiliary and improving its stability in various reactions .
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-6-4-7-5/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXYSKJOWOZWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)
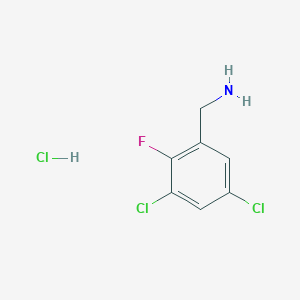
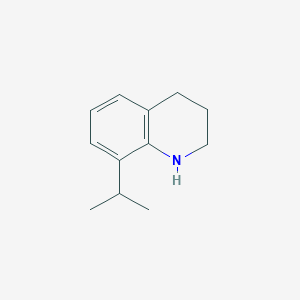
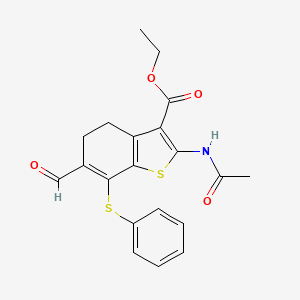
![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)
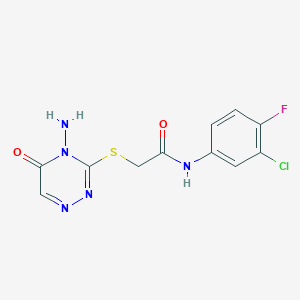
![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)
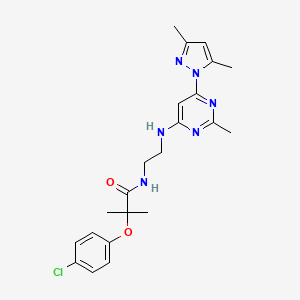

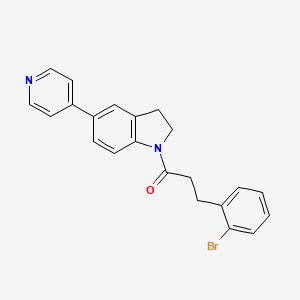
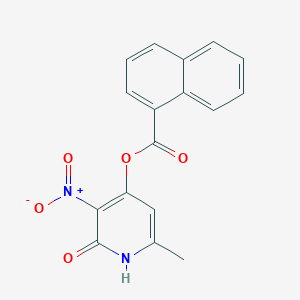
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)
